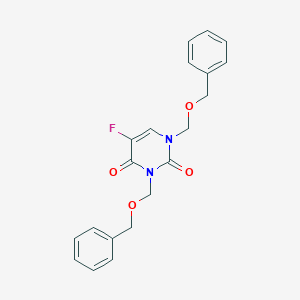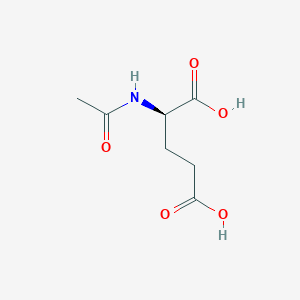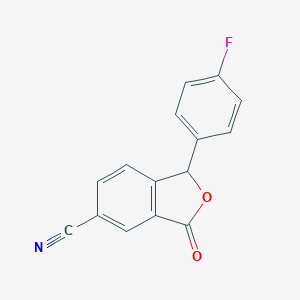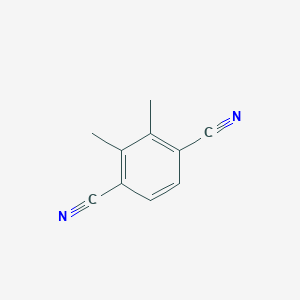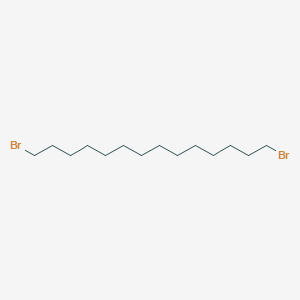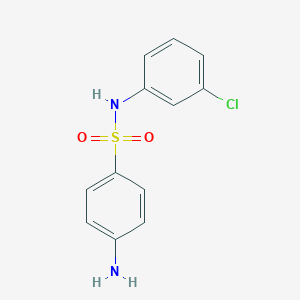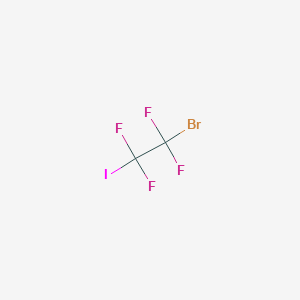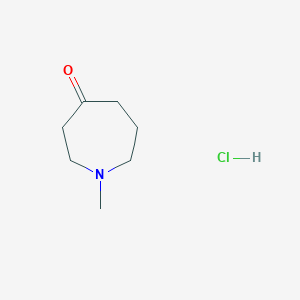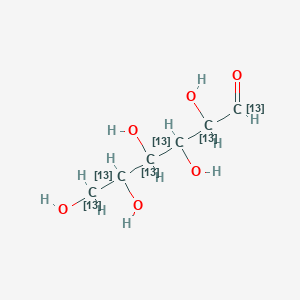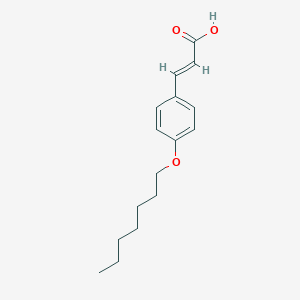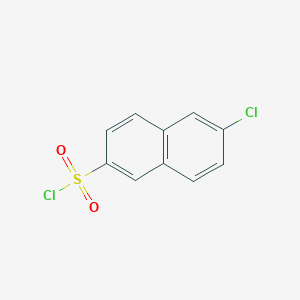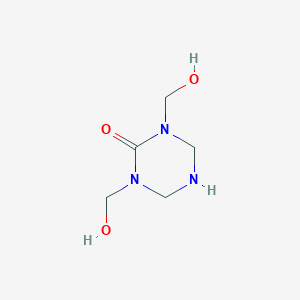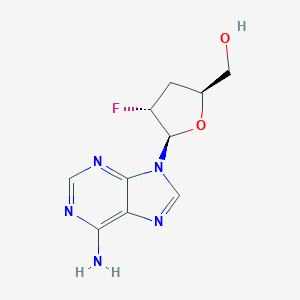
2'-Fluoro-2',3'-dideoxyadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'-Fluoro-2',3'-dideoxyadenosine, also known as FddA, is a potent antiviral agent that has gained significant attention from researchers due to its potential therapeutic applications. FddA is a nucleoside analog that inhibits viral replication by interfering with the synthesis of viral DNA.
Wirkmechanismus
2'-Fluoro-2',3'-dideoxyadenosine works by inhibiting viral replication. It does this by interfering with the synthesis of viral DNA. 2'-Fluoro-2',3'-dideoxyadenosine is incorporated into the viral DNA chain, which causes chain termination and prevents further replication. 2'-Fluoro-2',3'-dideoxyadenosine is also known to inhibit the activity of reverse transcriptase, an enzyme that is essential for viral replication.
Biochemische Und Physiologische Effekte
2'-Fluoro-2',3'-dideoxyadenosine has been shown to have minimal toxicity and is generally well-tolerated in laboratory experiments. It has been shown to have a long half-life in vivo, which makes it an attractive candidate for therapeutic use. 2'-Fluoro-2',3'-dideoxyadenosine has also been shown to have minimal impact on the immune system, which is important for its use in viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2'-Fluoro-2',3'-dideoxyadenosine is its potency against a wide range of viruses. It has been shown to be effective against viruses that are resistant to other antiviral agents. Additionally, 2'-Fluoro-2',3'-dideoxyadenosine has been shown to have minimal toxicity and is generally well-tolerated in laboratory experiments. However, the synthesis of 2'-Fluoro-2',3'-dideoxyadenosine is expensive and requires specialized equipment and expertise. The low yield of 2'-Fluoro-2',3'-dideoxyadenosine obtained through the synthesis process also limits its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2'-Fluoro-2',3'-dideoxyadenosine. One area of interest is the development of more efficient synthesis methods to reduce the cost of production. Additionally, further research is needed to fully understand the mechanism of action of 2'-Fluoro-2',3'-dideoxyadenosine and its potential use in gene therapy. Another area of interest is the development of 2'-Fluoro-2',3'-dideoxyadenosine analogs that may have improved antiviral properties.
Synthesemethoden
The synthesis of 2'-Fluoro-2',3'-dideoxyadenosine involves the conversion of 2'-deoxyadenosine to 2'-Fluoro-2',3'-dideoxyadenosine. The process involves the use of fluorine gas, which is highly reactive and requires specialized equipment and expertise. The reaction is carried out in the presence of a catalyst and requires several purification steps to obtain pure 2'-Fluoro-2',3'-dideoxyadenosine. The yield of 2'-Fluoro-2',3'-dideoxyadenosine obtained through this process is relatively low, which makes it an expensive compound to produce.
Wissenschaftliche Forschungsanwendungen
2'-Fluoro-2',3'-dideoxyadenosine has been extensively studied for its antiviral properties. It has been shown to be effective against a wide range of viruses, including HIV, hepatitis B, and hepatitis C. 2'-Fluoro-2',3'-dideoxyadenosine has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, 2'-Fluoro-2',3'-dideoxyadenosine has been studied for its use in gene therapy, as it can be incorporated into DNA and RNA molecules.
Eigenschaften
CAS-Nummer |
110143-05-0 |
|---|---|
Produktname |
2'-Fluoro-2',3'-dideoxyadenosine |
Molekularformel |
C10H12FN5O2 |
Molekulargewicht |
253.23 g/mol |
IUPAC-Name |
[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-fluorooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12FN5O2/c11-6-1-5(2-17)18-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h3-6,10,17H,1-2H2,(H2,12,13,14)/t5-,6+,10+/m0/s1 |
InChI-Schlüssel |
KBEMFSMODRNJHE-BAJZRUMYSA-N |
Isomerische SMILES |
C1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C(N=CN=C32)N)CO |
SMILES |
C1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)CO |
Kanonische SMILES |
C1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)CO |
Andere CAS-Nummern |
110143-05-0 |
Synonyme |
2'-beta-F-ddAdo 2'-beta-fluoro-2',3'-dideoxyadenosine 2'-F-ara-ddA 2'-fluoro-2',3'-dideoxyadenosine 2'-fluoro-ara-2',3'-dideoxyadenosine 2'-fluoro-ribo-2',3'-dideoxyadenosine 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine 9-(2,3-dideoxy-2-fluoro-beta-threo-pentofuranosyl)adenine F-ara-ddA F-ribo-ddA lodenosine NSC 613792 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(20-Ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoic acid](/img/structure/B25904.png)
